1-(3,5-Dimethylphenyl)-3-pyridin-2-ylthiourea
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Overview
Description
1-(3,5-Dimethylphenyl)-3-pyridin-2-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 3,5-dimethylaniline with pyridine-2-isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)-3-pyridin-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can yield corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-pyridin-2-ylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-pyridin-2-ylthiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as reduced cancer cell proliferation. The compound’s ability to form stable complexes with metals also plays a role in its catalytic applications, where it can facilitate various chemical transformations.
Comparison with Similar Compounds
- 1-(3,5-Dimethylphenyl)-3-phenylthiourea
- 1-(3,5-Dimethylphenyl)-3-pyridin-4-ylthiourea
- 1-(3,5-Dimethylphenyl)-3-pyrimidin-2-ylthiourea
Comparison: Compared to its analogs, 1-(3,5-Dimethylphenyl)-3-pyridin-2-ylthiourea exhibits unique properties due to the presence of the pyridine ring. This structural feature enhances its ability to coordinate with metals, making it more effective in catalytic applications. Additionally, the compound’s biological activity can be attributed to the specific interactions between the pyridine ring and biological targets, which may not be as pronounced in similar compounds with different aromatic substituents.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-pyridin-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-10-7-11(2)9-12(8-10)16-14(18)17-13-5-3-4-6-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUKFHCQPMDEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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